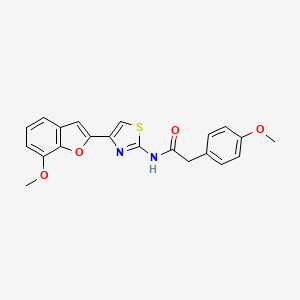
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as MBT, is a compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Antitumor Activity
Derivatives of benzothiazole, particularly those incorporating acetamide and heterocyclic rings, have been synthesized and evaluated for their antitumor activities. Studies have shown that compounds bearing thiazole and benzothiazole structures exhibit considerable anticancer activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015). This suggests that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide could be explored for similar antitumor applications.
Antimicrobial Activity
Thiazole derivatives have also been synthesized with the aim of exploring their antimicrobial properties. Compounds incorporating pyrazole moieties and thiazole structures have demonstrated significant anti-bacterial and anti-fungal activities, indicating the broad-spectrum antimicrobial potential of such compounds (Saravanan et al., 2010). This opens avenues for the application of this compound in developing new antimicrobial agents.
Anti-Inflammatory Activity
Research into novel thiazolidinone derivatives, which share structural similarities with the compound , has indicated their potential as anti-inflammatory compounds. These studies have identified compounds exhibiting significant anti-inflammatory activity, suggesting their utility in treating inflammatory conditions (Sunder & Maleraju, 2013). This highlights a possible application of this compound in the field of inflammation research.
Antioxidant Activity
A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant activity, showing good efficacy in DPPH radical scavenging among other assays. This indicates that thiazole and thiazolidinone derivatives can act as potent antioxidants (Koppireddi et al., 2013). The compound of interest may similarly hold potential in oxidative stress-related research.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . This suggests that the compound may interact with its targets in a way that modulates their function, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
The broad range of biological activities associated with benzofuran derivatives suggests that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-15-8-6-13(7-9-15)10-19(24)23-21-22-16(12-28-21)18-11-14-4-3-5-17(26-2)20(14)27-18/h3-9,11-12H,10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSYQLRBRDITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)
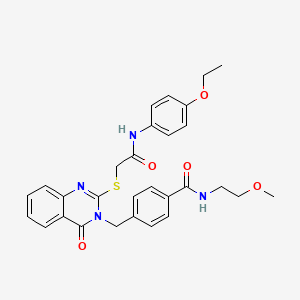


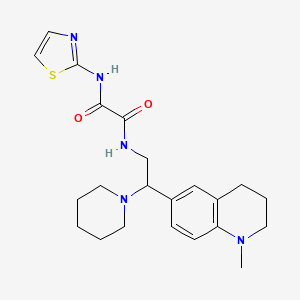
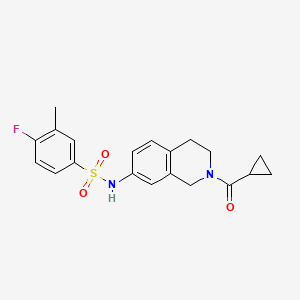
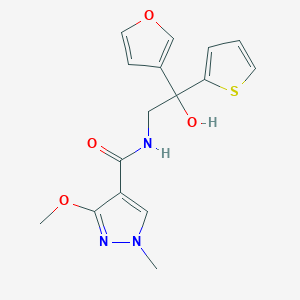
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)
![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)
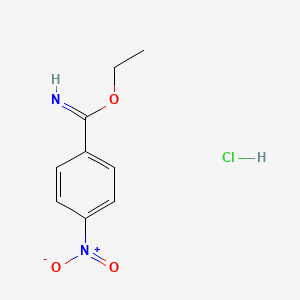
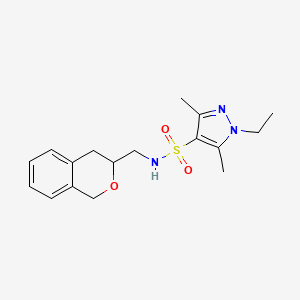
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2978139.png)

![4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2978144.png)